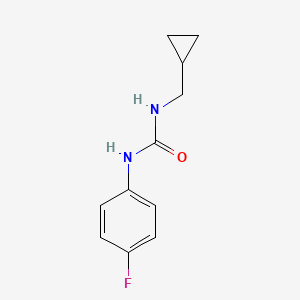![molecular formula C14H13ClN2O B7474974 N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized by a group of researchers at the University of California, San Francisco, and was found to be a potent inhibitor of the protein kinase CK2.
Mecanismo De Acción
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide works by binding to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its substrates. This leads to a decrease in CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of CK2 by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in lab experiments is its specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other cellular processes. However, one limitation of using N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is its relatively low potency compared to other CK2 inhibitors.
Direcciones Futuras
There are several future directions for research involving N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent CK2 inhibitors based on the structure of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. Another area of interest is the use of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand the downstream effects of CK2 inhibition by N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide and its potential for treating various diseases.
Métodos De Síntesis
The synthesis of N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzaldehyde with methylamine to form N-(4-chlorobenzyl)methylamine. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively used in scientific research as a tool to study the role of CK2 in various biological processes. CK2 is a protein kinase that regulates a wide range of cellular processes, including cell growth, proliferation, and survival. N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been shown to inhibit CK2 activity both in vitro and in vivo, making it a useful tool for studying the role of CK2 in these processes.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-4-6-13(15)7-5-11)14(18)12-3-2-8-16-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPNVPMRIRMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)



![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)



![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)




